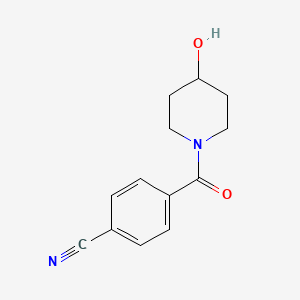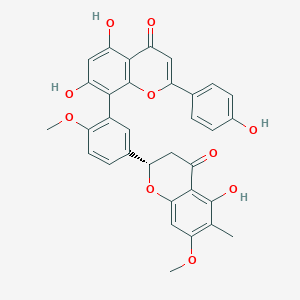
5-Fluoro-6-nitroisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-nitroisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family This compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 6-position on the isoindolinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-nitroisoindolin-1-one typically involves the following steps:
Fluorination: The fluorine atom at the 5-position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the nitration and fluorination steps.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-nitroisoindolin-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 5-fluoro-6-aminoisoindolin-1-one.
Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-6-nitroisoindolin-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activities.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-nitroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorine atom can enhance the compound’s binding affinity to its target proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroisoindolin-1-one: Lacks the nitro group at the 6-position.
6-Nitroisoindolin-1-one: Lacks the fluorine atom at the 5-position.
5,6-Dinitroisoindolin-1-one: Contains an additional nitro group at the 5-position.
Uniqueness
5-Fluoro-6-nitroisoindolin-1-one is unique due to the presence of both the fluorine atom and the nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s pharmacological properties and make it a valuable scaffold for drug development.
Propiedades
IUPAC Name |
5-fluoro-6-nitro-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEGCLIJGHBFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
![N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)
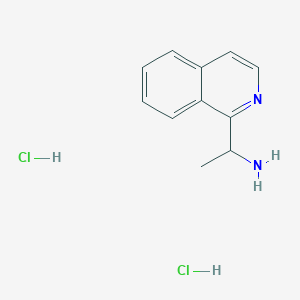
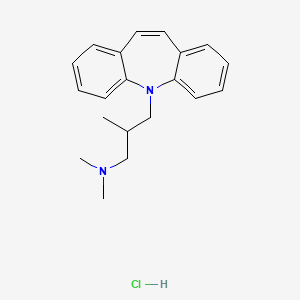
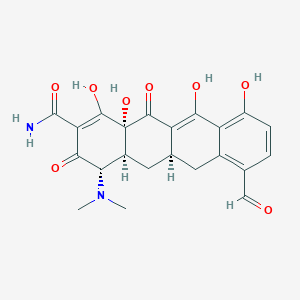
![(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one](/img/structure/B13450574.png)
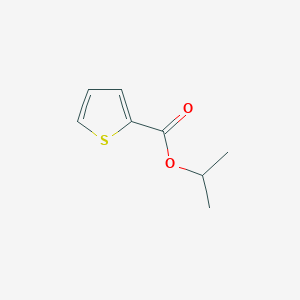

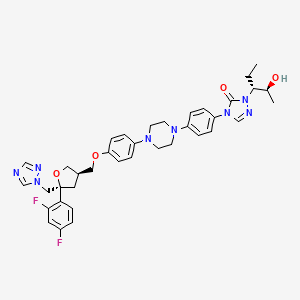
![5-[[[(2R)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid (ACI)](/img/structure/B13450621.png)
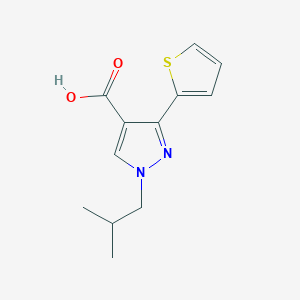
![3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid](/img/structure/B13450628.png)
